2-Amino-1H-benzimidazole-4-carboxamide
Description
Significance of Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring structure, are a cornerstone of medicinal chemistry. acs.orgnih.govnih.gov Their prevalence is so significant that over 85% of all biologically active chemical entities contain a heterocyclic ring. acs.org These structures are integral to a vast array of natural and synthetic molecules with therapeutic applications, including antibiotics, anticancer agents, anti-inflammatory drugs, and antivirals. nih.govnih.govnih.gov The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts unique physicochemical properties to these molecules. acs.orgmdpi.com These properties, including hydrogen bonding capacity, polarity, and lipophilicity, can be fine-tuned through chemical modification, allowing medicinal chemists to optimize the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates. acs.org The versatility of heterocyclic chemistry provides a powerful toolkit for the development of novel pharmaceuticals to address a wide spectrum of diseases. mdpi.com
The Benzimidazole (B57391) Core as a Privileged Scaffold in Drug Design and Discovery
Within the vast family of heterocyclic compounds, the benzimidazole scaffold holds a position of particular importance. nih.govresearchgate.netnih.gov This bicyclic aromatic system, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is considered a "privileged scaffold" in drug discovery. nih.govresearchgate.netebi.ac.uk This designation stems from its recurring presence in a multitude of marketed drugs and its ability to interact with a diverse range of biological targets. researchgate.netnih.govscholarsresearchlibrary.com The benzimidazole core is a key structural component in drugs with a wide array of pharmacological activities, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), antihypertensive (e.g., telmisartan), and anticancer (e.g., bendamustine) agents. nih.govscholarsresearchlibrary.comnih.gov
The remarkable versatility of the benzimidazole scaffold can be attributed to several key structural features. nih.govnih.gov Its bicyclic nature provides a rigid and planar framework that can be readily substituted at various positions, allowing for the creation of large and diverse chemical libraries. acs.org The presence of both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms) facilitates strong interactions with biological macromolecules such as enzymes and receptors. nih.govnih.gov Furthermore, the aromatic system is capable of engaging in π-π stacking and hydrophobic interactions, further enhancing its binding affinity to target proteins. nih.govnih.gov The ability to exist in two equivalent tautomeric forms, due to the mobile hydrogen on the imidazole ring, also contributes to its binding versatility. scholarsresearchlibrary.com
The journey of benzimidazole in medicinal chemistry began with the recognition of its structural similarity to purines, the building blocks of DNA. nih.govfrontiersin.org In 1944, Woolley first proposed that benzimidazoles could evoke biological responses due to this resemblance. nih.govfrontiersin.org The first significant breakthrough came in the 1950s with the discovery of the analgesic properties of benzimidazole derivatives by Ciba AG. google.com This was followed by the introduction of thiabendazole (B1682256) in 1961 as the first benzimidazole-based anthelmintic agent. frontiersin.org Since then, research into benzimidazole derivatives has expanded exponentially, leading to the development of a wide range of therapeutic agents. frontiersin.orgresearchgate.net The evolution of synthetic methodologies has further fueled this expansion, enabling the creation of increasingly complex and potent benzimidazole-based compounds.
Overview of 2-Amino-1H-benzimidazole-4-carboxamide within the Benzimidazole Family
Among the vast number of benzimidazole derivatives, this compound has emerged as a particularly interesting scaffold for further investigation. This compound serves as a key building block in the synthesis of more complex molecules with significant therapeutic potential.
The defining features of this compound are the presence of an amino group (-NH2) at the 2-position and a carboxamide group (-CONH2) at the 4-position of the benzimidazole core. The amino group at the 2-position provides a crucial point for further chemical modification, allowing for the attachment of various substituents to explore structure-activity relationships. nih.gov The carboxamide group at the 4-position is a key feature for interaction with biological targets, often acting as a hydrogen bond donor and acceptor.
The focused research on the this compound scaffold is driven by its proven utility in the development of potent enzyme inhibitors, particularly in the field of oncology. nih.govnih.gov This scaffold has been identified as a core component in a number of potent inhibitors of poly(ADP-ribose) polymerase (PARP) and various protein kinases, both of which are critical targets in cancer therapy. acs.orgnih.govmdpi.comnih.gov The ability of derivatives of this scaffold to potentiate the effects of existing chemotherapeutic agents has further solidified its importance in drug discovery programs. acs.orgnih.gov
Research Findings on this compound Derivatives
Derivatives of this compound have been the subject of intensive research, leading to the discovery of potent inhibitors of key cellular enzymes. The following tables summarize some of the notable findings in this area.
Table 1: this compound Derivatives as PARP Inhibitors
| Compound | Structure | PARP-1 Inhibition (Kᵢ or IC₅₀) | Cellular Potency (EC₅₀) | Key Findings |
| Veliparib (ABT-888) | 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide | Kᵢ = 5 nM | 2 nM | Orally bioavailable and showed good in vivo efficacy in combination with temozolomide (B1682018) and other chemotherapeutic agents. acs.org |
| A-620223 | 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide | Kᵢ = 8 nM | 3 nM | Demonstrated good in vivo efficacy in combination with temozolomide and cisplatin. nih.gov |
| Compound 10a | 2-(1-(cyclopropylmethyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide | IC₅₀ = 1.6 nM | PF₅₀ = 7.10 (with TMZ) | Showed strong potentiation of temozolomide (TMZ) in MX-1 cells and significant in vivo tumor growth inhibition in combination with TMZ. nih.gov |
| Compound 10f | 5-fluoro-2-(piperidin-4-yl)-1H-benzimidazole-4-carboxamide | IC₅₀ = 43.7 nM | IC₅₀ = 7.4 µM (HCT116 cells) | Displayed potentiation of temozolomide cytotoxicity in the A549 cancer cell line. ebi.ac.uk |
Kᵢ: Inhibition constant; IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; PF₅₀: Potentiation factor at 50% effect; TMZ: Temozolomide.
Table 2: this compound Derivatives as Kinase Inhibitors
| Compound | Target Kinase | Inhibition (IC₅₀) | Key Findings |
| Compound 5 | CK1δ | 0.040 µM | Highly potent and selective inhibitor of CK1δ. Showed ability to inhibit proliferation of tumor cell lines. nih.govnih.gov |
| Compound 6 | CK1δ/ε | 0.042 µM (CK1δ), 0.0326 µM (CK1ε) | Potent inhibitor of both CK1δ and CK1ε. Showed ability to inhibit proliferation of tumor cell lines. nih.govnih.gov |
| Compound 23 | CK1δ | 98.6 nM | Featured a (1H-pyrazol-3-yl)-acetyl moiety and a 5-cyano substituent, leading to nanomolar potency. mdpi.com |
CK1: Casein Kinase 1.
Structure
3D Structure
Properties
CAS No. |
636574-52-2 |
|---|---|
Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
2-amino-1H-benzimidazole-4-carboxamide |
InChI |
InChI=1S/C8H8N4O/c9-7(13)4-2-1-3-5-6(4)12-8(10)11-5/h1-3H,(H2,9,13)(H3,10,11,12) |
InChI Key |
HGRZYANAPGNDGS-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)C(=O)N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Amino 1h Benzimidazole 4 Carboxamide and Its Analogues
General Synthetic Routes to Benzimidazole (B57391) Derivatives
The benzimidazole core is a robust heterocyclic system, and its synthesis has been achieved through various classical and modern chemical reactions. ijdrt.com Two of the most fundamental and widely employed strategies involve the condensation of ortho-phenylenediamines and various ring-closure reactions. nih.gov
Condensation Reactions of o-Phenylenediamines
The most traditional and straightforward method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine (B120857) with a one-carbon synthon, which can be a carboxylic acid, aldehyde, ester, or other related functional groups. nih.govrasayanjournal.co.inresearchgate.net
The Phillips-Ladenburg synthesis , first reported in 1872, involves the reaction of o-phenylenediamines with carboxylic acids or their derivatives. semanticscholar.orgnih.gov This reaction is typically carried out by heating the reactants, often in the presence of a strong acid catalyst like hydrochloric acid or polyphosphoric acid, which facilitates the dehydration and subsequent cyclization. researchgate.netsemanticscholar.orgcolab.ws The Phillips reaction provides good yields with aliphatic acids, while aromatic acids may require higher temperatures in sealed vessels. colab.wsadichemistry.com Various catalysts, including ammonium (B1175870) chloride, have been used to promote this condensation under milder conditions. semanticscholar.org
Another key method is the Weidenhagen reaction , which utilizes aldehydes as the one-carbon source. semanticscholar.org The condensation of o-phenylenediamines with aldehydes proceeds under oxidative conditions to yield 2-substituted benzimidazoles. ijariie.com This reaction is versatile, accommodating a wide range of aromatic, heteroaromatic, and aliphatic aldehydes. acs.org Numerous catalytic systems have been developed to improve the efficiency and selectivity of this reaction, including metal catalysts (e.g., MgI₂, nano-Fe₂O₃, cobalt nanocomposites), acid catalysts (p-toluenesulfonic acid), and various oxidizing agents (e.g., H₂O₂, DDQ, hypervalent iodine). acs.orgnih.govrsc.org
Table 1: Examples of Catalysts in Condensation Reactions of o-Phenylenediamines and Aldehydes
| Catalyst | Aldehyde Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| MgCl₂·6H₂O | Aromatic | Reflux | High | nih.gov |
| p-Toluenesulfonic acid | Aromatic | Grinding, Solvent-free | High | nih.gov |
| nano-Fe₂O₃ | Aromatic | Aqueous medium | High | rsc.org |
| Cobalt Nanocomposite | Aromatic | Additive/oxidant-free | High | organic-chemistry.org |
| Rose Bengal | Aromatic, Aliphatic | Visible light, Metal-free | Good-Excellent | acs.org |
| Trifluoroacetic acid (TFA) | Aromatic | Ethanol (B145695)/water, Room Temp. | - | eijppr.com |
Ring-Closure Reactions for Benzimidazole Formation
An alternative to building the benzimidazole ring from two separate components is to perform an intramolecular ring-closure reaction on a suitably substituted aniline (B41778) precursor. researchgate.net These methods are advantageous for creating specific substitution patterns that might be difficult to achieve through direct condensation.
One prominent strategy is the reductive cyclization of N-acyl-o-nitroanilines. semanticscholar.org In this approach, the nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent acyl group to form the imidazole (B134444) ring. A one-pot procedure using reagents like formic acid and iron powder can achieve both the reduction of the nitro group and the cyclization in high yields. organic-chemistry.org Electrochemical methods have also been developed for the reductive cyclization of o-nitroanilines, offering a green and efficient route that avoids harsh chemical reductants. rsc.org
Other ring-closure strategies include:
Cyclization of o-haloanilines: Intramolecular C-N bond formation can be achieved by reacting o-haloanilines with sources of ammonia (B1221849) or amines, often catalyzed by copper nanoparticles. organic-chemistry.orgjchps.com Transition-metal-free methods have also been developed, using strong bases like potassium tert-butoxide to promote cyclization between 2-iodoanilines and nitriles. rsc.org
Cyclization of o-substituted anilines: Intramolecular C-H amidation using molecular iodine under basic conditions allows for the transition-metal-free cyclization of imines formed from o-phenylenediamine derivatives. organic-chemistry.orgresearchgate.net
Cyclization of Azo Compounds: In some cases, dicationic azo compounds formed from the reaction of N,N-dialkylaminobenzene derivatives with benzenediazonium (B1195382) salts can collapse to form tricyclic benzimidazole derivatives. acs.org
Specific Synthetic Approaches to Benzimidazole Carboxamides
The synthesis of 2-Amino-1H-benzimidazole-4-carboxamide requires precise control over the placement of three key functional groups: the 2-amino group, the 4-carboxamide group, and the benzimidazole core itself.
Introduction of the Carboxamide Moiety at Position 4
Achieving substitution at the 4-position of the benzimidazole ring is a critical step. This is typically accomplished by starting with a benzene (B151609) ring precursor that already contains the necessary functionality at the positions that will become C4 and C5 of the final product.
A common strategy involves the use of 2,3-diaminobenzoic acid or its derivatives as the starting material. The two adjacent amino groups can undergo condensation with a suitable one-carbon synthon to form the imidazole ring, while the carboxylic acid at the desired position is carried through the reaction sequence. This benzimidazole-4-carboxylic acid intermediate can then be converted to the target carboxamide. The amidation step is a standard organic transformation, often achieved by first activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents like TBTU) and then reacting it with an appropriate amine. tandfonline.com
Alternatively, syntheses can start with a precursor like 3-amino-2-nitrobenzoic acid. The benzimidazole ring can be formed first, for example, by reaction with an orthoester, followed by reduction of the nitro group to an amine, and subsequent diazotization and cyanation to install a nitrile group. Hydrolysis of the nitrile then yields the carboxylic acid, which can be amidated. Research on PARP-1 inhibitors has led to the design and synthesis of various 1H-benzo[d]imidazole-4-carboxamide derivatives, highlighting the importance of this scaffold. nih.gov
Synthesis of 2-Amino-1H-benzimidazole Precursors
The 2-amino group is a key feature of the target compound. The most direct method for its introduction is the reaction of an o-phenylenediamine derivative with cyanamide or a cyanogen (B1215507) halide. researchgate.net This reaction, known as the Pierron process, is an efficient way to form the 2-aminobenzimidazole (B67599) core. researchgate.net
Another widely used and versatile method is the cyclodesulfurization of a pre-formed N-(2-aminophenyl)thiourea. symbiosisonlinepublishing.com This thiourea (B124793) precursor is readily synthesized from the reaction of an o-phenylenediamine with an isothiocyanate. The subsequent ring closure to form the 2-aminobenzimidazole is promoted by a variety of desulfurizing agents, such as mercury(II) oxide, methyl iodide, or carbodiimides. symbiosisonlinepublishing.com More modern and less hazardous reagents like iodoacetic acid have been employed to simplify the process and improve yields. symbiosisonlinepublishing.com
A novel approach involves the cyclization of (2-aminophenyl)urea (B1234191) substrates using phosphorus oxychloride, which yields 2-aminobenzimidazoles in good yields and high purity. nih.gov
Modern Synthetic Techniques Applied to this compound Chemistry
Recent advancements in synthetic chemistry have provided more efficient, scalable, and environmentally friendly methods for constructing benzimidazole derivatives. These techniques are applicable to the synthesis of complex targets like this compound.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times (from hours to minutes) and, in many cases, improve product yields compared to conventional heating methods. organic-chemistry.orgeijppr.com This technique has been successfully applied to the condensation of o-phenylenediamines with both aldehydes and orthoesters. organic-chemistry.orgresearchgate.net
Photocatalysis: Visible-light photocatalysis offers a metal-free and mild approach for the synthesis of benzimidazoles. The condensation of o-phenylenediamines with aldehydes can be achieved using organic dyes like Rose Bengal as the photocatalyst, providing access to a broad range of products in good to excellent yields under gentle conditions. acs.org
Nanoparticle Catalysis: Heterogeneous catalysts, particularly metal nanoparticles, have gained prominence due to their high efficiency, stability, and recyclability. Catalysts such as copper(II) oxide, nano-Fe₂O₃, and gold nanoparticles supported on titanium dioxide (Au/TiO₂) have been effectively used to promote the synthesis of benzimidazoles from o-phenylenediamines and aldehydes. nih.govrsc.orgorganic-chemistry.org
Transition-Metal-Free Reactions: To avoid the cost and potential toxicity of transition metal catalysts, methods that operate without them are highly desirable. The intramolecular C-H amidation using molecular iodine and the base-promoted cyclization of 2-iodoanilines with nitriles are examples of such advancements in benzimidazole synthesis. organic-chemistry.orgrsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly reduced reaction times compared to conventional heating methods. scilit.comrsc.org This technology is particularly advantageous in the synthesis of heterocyclic compounds like benzimidazoles. scilit.commdpi.com
The application of microwave irradiation can dramatically shorten the synthesis time for benzimidazole derivatives from hours to mere minutes. rsc.org For instance, in a one-pot synthesis of 1H,3H-thiazolo[3,4-a]benzimidazoles, the use of microwave irradiation at 280 W in dry toluene (B28343) at 110°C reduced the reaction time to 12 minutes. rsc.org While a specific microwave-assisted protocol for the parent this compound is not extensively detailed in the cited literature, analogous syntheses of substituted benzimidazoles highlight the potential of this technique. For example, the synthesis of 2-substituted benzimidazoles has been achieved by irradiating a mixture of an o-phenylenediamine, an aromatic aldehyde, and 2-mercaptoacetic acid in a microwave oven. rsc.org Another approach involves the reaction of o-phenylenediamine with isonicotinic acid using a silica-supported sulfuric acid catalyst under microwave irradiation. rasayanjournal.co.in These methods underscore the general applicability and efficiency of microwave-assisted synthesis for this class of compounds.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives rsc.org
| Method | Reaction Time | Yield Increase |
| Conventional Heating | 2 to 8 hours | - |
| Microwave Irradiation | 3 to 10 minutes | 3% to 113% |
Green Chemistry Methodologies
Green chemistry principles aim to design chemical processes that are environmentally benign, reducing or eliminating the use and generation of hazardous substances. In the context of benzimidazole synthesis, this often involves the use of eco-friendly solvents like water or ethanol, and milder, reusable catalysts. mdpi.com
One prominent green approach is the condensation of o-phenylenediamines with aldehydes in the presence of a mild catalyst in an environmentally friendly solvent. A one-pot synthesis of 2-substituted benzimidazole derivatives has been successfully carried out using ammonium chloride as a catalyst in ethanol at 80-90°C. This method is considered green and economically viable, avoiding harsh reagents and high temperatures that can lead to by-products. The general procedure involves stirring a mixture of the o-phenylenediamine and an aldehyde with a catalytic amount of ammonium chloride in ethanol, followed by precipitation in ice-cold water to isolate the product.
Water, as a solvent, offers significant environmental and economic advantages. The synthesis of 2-phenylbenzimidazole (B57529) has been optimized in high-temperature water, achieving yields of around 90% without the need for other reagents or catalysts. rsc.orgrsc.org Furthermore, the use of reusable nanocatalysts, such as zinc ferrite (B1171679) (ZnFe2O4), under ultrasonic irradiation in ethanol represents another green and efficient route for the synthesis of substituted benzimidazoles, with yields ranging from 88-92%. doi.org
Table 2: Green Synthesis of 2-(4-Methoxyphenyl)-1H-benzo[d]imidazole
| Reactants | Catalyst | Solvent | Temperature | Reaction Time | Yield |
| o-phenylenediamine, anisaldehyde | NH4Cl (30 mol%) | Ethanol | 80°C | 2 hours | 80% |
Solid-Phase Synthesis Strategies
Solid-phase synthesis offers a powerful platform for the generation of chemical libraries, facilitating the rapid assembly of diverse molecules and simplifying purification processes. This methodology has been effectively applied to the synthesis of benzimidazole libraries. ucsd.edu
A general strategy for the solid-phase synthesis of benzimidazoles involves attaching a suitable precursor to a solid support, followed by a sequence of reactions to construct the heterocyclic core and introduce diversity. For example, a 4-fluoro-3-nitrobenzoic acid can be esterified to a Wang resin. ucsd.edu The subsequent steps involve nucleophilic substitution with various primary amines, reduction of the nitro group to an o-phenylenediamine, and finally, oxidative cyclocondensation with aromatic aldehydes to form the benzimidazole ring on the solid support. ucsd.edu Cleavage from the resin, typically with a trifluoroacetic acid (TFA) solution, yields the final benzimidazole products. ucsd.edu This approach allows for the creation of libraries with multiple points of diversity.
The loading of the resin and the progress of the reactions can be monitored using techniques like NMR spectroscopy. ucsd.edu The final products are often obtained in high average yields and purity after cleavage and simple filtration. ucsd.edu
Table 3: General Steps in Solid-Phase Synthesis of a Benzimidazole Library ucsd.edu
| Step | Reagents and Conditions |
| 1. Resin Loading | 4-fluoro-3-nitrobenzoic acid, DIC, 4-DMAP, DMF |
| 2. Amination | Primary amine, DIEA, NMP |
| 3. Reduction | SnCl2, NMP |
| 4. Cyclization | Aromatic aldehyde, DMF |
| 5. Cleavage | 50% TFA in CH2Cl2 |
Catalytic Assembly Methods
Catalytic methods are central to the efficient assembly of the benzimidazole scaffold, often enabling milder reaction conditions and improved selectivity. These methods typically focus on the cyclization of an o-phenylenediamine precursor with a suitable carbonyl-containing compound or its equivalent.
A variety of catalysts have been employed for this transformation. For instance, the condensation of o-phenylenediamines with aldehydes can be catalyzed by a hydrogen peroxide/hydrochloric acid system in acetonitrile (B52724) at room temperature, providing excellent yields in a short time. organic-chemistry.org Other catalytic systems include Lewis acids like zirconium(IV) chloride and hafnium(IV) chloride, as well as heterogeneous catalysts such as zeolites.
More recently, cobalt-catalyzed aerobic oxidative cyclization of 2-aminoanilines with isonitriles has been developed as a ligand- and additive-free method to furnish 2-aminobenzimidazoles in moderate to excellent yields. Another approach involves a cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides. mdpi.com These catalytic methods offer efficient pathways to the benzimidazole core, often with high functional group tolerance, making them valuable tools in medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation of 2 Amino 1h Benzimidazole 4 Carboxamide
Structure Activity Relationship Sar and Rational Design Principles for 2 Amino 1h Benzimidazole 4 Carboxamide Derivatives
General Structure-Activity Relationships of Benzimidazole (B57391) Derivatives
The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a versatile template for drug design, with its biological activity being highly dependent on the nature and position of various substituents. rroij.comnih.govresearchgate.netrjptonline.orgnih.gov SAR studies consistently indicate that modifications at the N1, C2, C5, and C6 positions of the benzimidazole core significantly modulate the pharmacological profile of the resulting derivatives. nih.govnih.gov
For instance, the introduction of different functional groups at these key positions can lead to a wide spectrum of activities, including antiviral, anti-inflammatory, and anticancer effects. rroij.comnih.govekb.eg The type of substituent—whether electron-donating or electron-withdrawing—and its position on the benzimidazole ring play a critical role in the compound's interaction with biological targets. nih.govrjptonline.org In the context of anti-inflammatory agents, substitutions at the N1, C2, C5, and C6 positions are known to greatly influence activity. nih.gov For example, a benzyl (B1604629) group at the N1-position has been shown to enhance anti-inflammatory action. nih.gov Similarly, for antiviral activity, strategic modifications at the 2-, 5-, and 6-positions can improve interactions with viral proteins or enhance pharmacokinetic properties. rroij.com The versatility of this scaffold allows for extensive structural modifications, enabling the development of derivatives with improved potency and selectivity. rroij.comresearchgate.net
Specific SAR Insights for 2-Amino-1H-benzimidazole-4-carboxamide Scaffolds
While general SAR principles for benzimidazoles provide a foundational understanding, a more focused analysis of the this compound scaffold reveals specific structural requirements for potent biological activity.
The 2-amino group is a critical determinant of the biological activity in many benzimidazole derivatives. nih.govresearchgate.netresearchgate.net Studies have shown that this moiety is often essential for potent pharmacological effects. For example, in a series of anti-inflammatory compounds, replacing the amino group at the C2 position with a methylene (B1212753) group resulted in a significant reduction in activity, highlighting the importance of the guanidine (B92328) fraction within the 2-aminobenzimidazole (B67599) structure. nih.gov This group is a common structural component in many medicinally active molecules. researchgate.net The incorporation of 2-aminobenzimidazole with aromatic compounds has been a strategy for developing inhibitors for enzymes like DPP-IV. researchgate.net
The 4-carboxamide group is a key feature for target engagement, primarily by participating in crucial hydrogen bonding interactions within the active site of target proteins. nih.govnih.gov In the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, the 1H-benzo[d]imidazole-4-carboxamide core is fundamental. nih.govnih.govnih.gov The carboxamide moiety acts as a nicotinamide (B372718) mimic, binding to the enzyme's active site. nih.gov Molecular docking and co-crystal structure data have confirmed that the formation of hydrogen bonds by the 4-carboxamide is essential for potent PARP-1 inhibition. nih.govnih.gov Similarly, for 5-HT4 receptor antagonists, the 2-carboxamide (B11827560) group on the benzimidazole ring was found to be necessary for activity. nih.gov The ability of this group to act as a hydrogen bond acceptor appears to enhance the compound's effect. nih.gov
Substitutions on the fused benzene ring (at positions 5, 6, and 7) significantly influence the activity of this compound derivatives. The introduction of specific substituents can enhance potency and selectivity. For instance, in the pursuit of PARP-1 inhibitors, introducing strong electronegative groups, such as a furan (B31954) ring, or halogen atoms into the side chain of the benzimidazole was shown to improve inhibitory activity. nih.gov One study found that a compound featuring a terminal 3-methyl-furanyl group exhibited robust PARP-1 inhibitory and anti-proliferation activity. nih.gov In another series of PARP-1 inhibitors, derivatives with a furan ring showed better activity compared to other heterocyclic compounds. nih.gov The position and nature of substituents on the pentacyclic skeleton, which includes the benzimidazole ring, strongly influence antiproliferative activity. mdpi.com Specifically, the presence of a p-nitrophenyl ring at the 2nd position and a chloro group at the 6th position was found to be significant for antibacterial activity in certain quinoline-benzimidazole hybrids. rjptonline.org
| Compound | Linker Group | Terminal Group | PARP-1 IC50 (nM) | MDA-MB-436 Cell IC50 (μM) |
|---|---|---|---|---|
| Olaparib (Reference) | - | - | 2.77 | 23.89 ± 3.81 |
| Veliparib (Reference) | - | - | 15.54 | - |
| 6b | Piperazine | Furan-2-carbonyl | 8.65 | >50 |
| 6m | 1,4-Diazepane | 3-Methyl-furan-2-carbonyl | 41.22 | 25.36 ± 6.06 |
| 14p | Piperazine | Furan-2-yl | 0.023 (μM) | 43.56 ± 0.69 |
| 14q | Piperazine | 5-Methyl-furan-2-yl | - | 36.69 ± 0.83 |
Modification of the imidazole nitrogen atoms (N1 and N3) is a common strategy to fine-tune the pharmacological properties of benzimidazole derivatives. The N1 position is particularly amenable to substitution, which can significantly impact biological activity. nih.govnih.gov For example, the substitution of a benzyl group at the 1-position was found to enhance anti-inflammatory action. nih.gov In a series of 5-HT4 receptor antagonists, compounds with an ethyl or cyclopropyl (B3062369) substituent at the 3-position (equivalent to N1 in the standard nomenclature if the other nitrogen is protonated) of the benzimidazole-2-one ring showed moderate to high affinity. researchgate.net Interestingly, changing this substituent to an isopropyl group led to a reversal of pharmacological activity from antagonist to partial agonist, demonstrating the high sensitivity of the target receptor to small structural changes at this position. researchgate.net SAR evaluations have indicated that elongated side chains at the N1 position can result in potent activity as VEGFR-2 inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational tool used to predict the biological activity of chemical compounds based on their structural properties. researchgate.net These models establish a mathematical relationship between chemical structure and activity, providing insights for designing new molecules with enhanced potency. researchgate.netnih.gov
Several QSAR studies have been performed on benzimidazole and carboxamide derivatives to guide drug discovery efforts. researchgate.net For example, 2D-QSAR models have been developed for 1H-pyrazole-1-carbothioamide derivatives to identify key structural features influencing their activity as EGFR kinase inhibitors. nih.gov In another study, QSAR modeling was performed on a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide (B1205228) compounds to predict their activity against Mycobacterium tuberculosis. researchgate.net Using techniques like Genetic Function Approximation, models are built and validated to ensure their predictive power. researchgate.net These models can identify which molecular descriptors (numerical data derived from chemical features) are most influential on biological activity. researchgate.netnih.gov Based on the information from a validated QSAR model, new compounds with potentially higher activity can be designed in silico, which helps prioritize synthetic efforts and reduce costs. researchgate.net
| Compound | N3-Substituent | Piperazine N4-Substituent | 5-HT4 Ki (nM) | Pharmacological Profile |
|---|---|---|---|---|
| - | Ethyl | Methyl | 6.7 | Antagonist (pKb = 7.73) |
| - | Cyclopropyl | Methyl | 20.8 | Antagonist (pKb = 7.37) |
| 5a | Isopropyl | Methyl | ≥ 38.9 | Partial Agonist (i.a. = 0.94) |
| 5h | Isopropyl | Butyl | - | Antagonist (pKb = 7.94) |
| 5r | Isopropyl | N-Butyl (quaternized) | 66.3 | Partial Agonist (i.a. = 0.93) |
Development of Predictive QSAR Models
The fundamental principle of QSAR is to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. nih.govbiointerfaceresearch.com This relationship is then encapsulated in a model that can predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules. nih.gov The development of a robust QSAR model for this compound derivatives involves several key steps.
Initially, a dataset of these derivatives with their corresponding measured biological activities (e.g., inhibitory concentrations like IC50) is compiled. biointerfaceresearch.comhilarispublisher.com Subsequently, a wide array of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. nih.gov
Statistical methods, such as Multiple Linear Regression (MLR), are then employed to identify the descriptors that have the most significant correlation with the biological activity. nih.govbiointerfaceresearch.com For instance, a study on a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives against enteroviruses utilized MLR to build a QSAR model. biointerfaceresearch.comhilarispublisher.com The goal is to generate a statistically significant equation that can reliably predict the activity of compounds within its applicability domain.
To illustrate, a hypothetical QSAR model for a series of this compound derivatives might take the following form:
log(1/IC50) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ...
Where log(1/IC50) represents the biological activity, β coefficients represent the contribution of each descriptor, and the descriptors themselves could be any of the calculated physicochemical properties.
The selection of the most relevant descriptors is a critical step, often guided by algorithms that aim to find the best balance between model simplicity and predictive power. nih.gov
Table 1: Exemplary Data for QSAR Model Development of this compound Derivatives
| Compound ID | Substituent (R) at N1 | Biological Activity (IC50, µM) | log(1/IC50) | Descriptor 1 (e.g., Molecular Weight) | Descriptor 2 (e.g., LogP) |
| 1 | -H | 10.5 | 4.98 | 190.19 | 1.2 |
| 2 | -CH3 | 8.2 | 5.09 | 204.22 | 1.5 |
| 3 | -CH2CH3 | 5.1 | 5.29 | 218.25 | 1.8 |
| 4 | -Phenyl | 2.8 | 5.55 | 266.29 | 2.7 |
| 5 | -4-Cl-Phenyl | 1.5 | 5.82 | 300.74 | 3.4 |
Validation and Application of QSAR Methodologies
The development of a QSAR model is not complete without rigorous validation to assess its reliability and predictive capability. nih.govmdpi.com Validation is a crucial step to ensure that the model is not a result of chance correlation and can genuinely be used to predict the activity of new compounds. nih.gov There are two primary types of validation: internal and external.
Internal validation techniques, such as leave-one-out (LOO) cross-validation, are used to assess the robustness of the model. In LOO, one compound is removed from the dataset, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the new model. This process is repeated for each compound in the dataset. A high cross-validated correlation coefficient (q²) indicates a robust and internally consistent model. nih.gov
External validation is considered the most stringent test of a QSAR model's predictive power. mdpi.com This involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and not used during model development. The developed model is then used to predict the activities of the compounds in the test set. The predictive ability is assessed by the correlation between the predicted and experimental activities for the test set compounds (predictive r²). mdpi.com
Table 2: Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (goodness of fit) | > 0.6 |
| q² (or CV r²) | Cross-validated correlation coefficient (internal validation) | > 0.5 |
| Predictive r² | Correlation coefficient for the external test set (external validation) | > 0.6 |
| F-statistic | Measure of the statistical significance of the model | High value |
| s | Standard deviation of the error of prediction | Low value |
This table presents common statistical metrics used to validate QSAR models and their generally accepted threshold values for a reliable model. nih.gov
Once a QSAR model has been thoroughly validated, it can be applied in the rational design of new this compound derivatives. The model provides valuable insights into which structural features are conducive to higher biological activity. For example, if a QSAR model indicates that a lower value for a particular steric descriptor at a specific position is correlated with higher potency, medicinal chemists can focus on synthesizing derivatives with smaller substituents at that position. This data-driven approach significantly streamlines the drug discovery process, reducing the need for extensive and costly synthesis and testing of numerous compounds. ijert.org
Computational Chemistry and Molecular Modeling Studies of 2 Amino 1h Benzimidazole 4 Carboxamide
Density Functional Theory (DFT) Calculations for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties, including electronic and structural characteristics. While specific DFT data for 2-Amino-1H-benzimidazole-4-carboxamide is not extensively published, analysis of the parent molecule, 2-aminobenzimidazole (B67599) (2-ABD), and other derivatives provides valuable insights into its likely electronic behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. irjweb.comresearchgate.net
For the related compound 2-aminobenzimidazole (2-ABD), DFT calculations (B3LYP/6-311++G(d,p)) have shown that the HOMO is primarily localized over the benzimidazole (B57391) ring, while the LUMO is distributed across the entire molecule. researchgate.net This distribution indicates that the benzimidazole ring system is the primary site for electron donation. The calculated HOMO-LUMO energy gap for 2-ABD is found to be around 5.039 eV. nih.gov The presence of the carboxamide group at the 4-position in this compound is expected to influence this energy gap. Generally, electron-withdrawing groups tend to lower the HOMO and LUMO energies and can affect the magnitude of the energy gap, thereby modulating the molecule's reactivity. dergipark.org.tr Studies on other benzimidazole derivatives have shown that substitutions can tune the HOMO-LUMO gap, which in turn correlates with their biological activity. irjweb.com A smaller energy gap for this compound would imply a higher propensity for intramolecular charge transfer, a property that can be significant for its interactions with biological targets. researchgate.net
Table 1: Frontier Molecular Orbital (FMO) Properties of a Related Benzimidazole Derivative
| Parameter | Energy Value (eV) | Significance |
|---|---|---|
| EHOMO (2-aminobenzimidazole) | -5.67 | Electron-donating ability |
| ELUMO (2-aminobenzimidazole) | -0.631 | Electron-accepting ability |
| Energy Gap (ΔE) | 5.039 | Chemical reactivity and stability |
Note: Data is for the related compound 2-aminobenzimidazole and serves as an illustrative example.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MESP map visualizes the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow regions represent intermediate or near-neutral potentials. dergipark.org.tr
For benzimidazole and its derivatives, the MESP map generally shows negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring, indicating these are sites prone to electrophilic attack and are key hydrogen bond acceptors. researchgate.net The amino group at the 2-position would contribute to the electronic landscape, with the nitrogen lone pair enhancing the negative potential in its vicinity. Conversely, the hydrogen atoms of the amino and amide groups, as well as the imidazole N-H, would be represented by regions of positive potential (blue), making them hydrogen bond donors. nih.gov The carbonyl oxygen of the 4-carboxamide group would be a significant region of negative potential, acting as a strong hydrogen bond acceptor. Understanding this electrostatic landscape is critical for predicting how this compound will orient itself within the binding pocket of a biological target. chemrxiv.org
Molecular Docking Simulations with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein. Derivatives of 1H-benzo[d]imidazole-4-carboxamide have been extensively studied as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. nih.govresearchgate.netresearchgate.netnih.gov
Docking studies of 1H-benzo[d]imidazole-4-carboxamide derivatives with PARP-1 have revealed a conserved binding mode. The carboxamide group at the 4-position is crucial for potent inhibition, as it forms key hydrogen bond interactions with the backbone of Gly202 and a water-mediated hydrogen bond with Glu327 in the PARP-1 active site. The benzimidazole core itself is positioned in the nicotinamide-binding pocket, where it establishes important van der Waals and pi-stacking interactions with surrounding amino acid residues like Tyr235, Tyr246, and His207. researchgate.net
For this compound, the amino group at the 2-position would likely project towards the solvent-exposed region or form additional interactions within the binding site, potentially enhancing binding affinity or selectivity. The N-H of the imidazole ring and the amide N-H typically form hydrogen bonds with the backbone carbonyl of Gly202, while the carbonyl oxygen of the amide interacts with the backbone N-H of Ser243. researchgate.net The specific orientation and interactions can be influenced by substituents on the benzimidazole ring, which can be modified to optimize binding in different sub-pockets of the target protein. nih.gov
Table 2: Key Interactions of Benzimidazole Carboxamide Derivatives in the PARP-1 Active Site
| Ligand Moiety | Interacting Residue(s) | Type of Interaction |
|---|---|---|
| 4-Carboxamide | Gly202, Ser243 | Hydrogen Bond |
| Benzimidazole Ring | Tyr235, Tyr246 | π-π Stacking |
| Imidazole N-H | Gly202 | Hydrogen Bond |
Note: Interactions are based on studies of related 1H-benzo[d]imidazole-4-carboxamide derivatives.
Molecular docking programs calculate a scoring function to estimate the binding affinity (e.g., in kcal/mol) of the ligand to the target. Lower scores typically indicate a more favorable binding interaction. For a series of 2-phenyl-benzimidazole-4-carboxamide derivatives targeting PARP-1, docking scores have shown good correlation with experimentally determined inhibitory activities (IC50 values). researchgate.net For example, derivatives with furan (B31954) ring substitutions, which are strong electronegative groups, have shown improved PARP-1 inhibitory activity, a finding supported by favorable docking scores. nih.gov
The docking of this compound would be expected to yield a favorable binding score against targets like PARP-1, due to the presence of the key pharmacophoric elements: the hydrogen-bonding carboxamide group and the aromatic benzimidazole core. The complementarity between the ligand's shape and electrostatic potential and that of the protein's binding site is a critical determinant of binding affinity. The planar benzimidazole ring fits well into the flat nicotinamide-binding pocket, while the carboxamide group satisfies the hydrogen bonding requirements of the active site.
Molecular Dynamics Simulations for Conformational Sampling and Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the stability of the docked complex, sample different conformations of the ligand and protein, and refine the understanding of the binding interactions. nih.gov
For complexes involving benzimidazole derivatives, MD simulations can confirm the stability of the key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov For instance, an MD simulation of a 2-aminobenzimidazole inhibitor bound to the Hepatitis C Virus IRES RNA showed that the stability of the complex was dependent on the initial binding conformation, highlighting the importance of accurate starting structures. nih.gov The simulation can reveal the flexibility of different parts of the ligand and the protein, and how they adapt to each other. It can also identify the role of water molecules in mediating interactions between the ligand and the protein, which is often crucial for high-affinity binding.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Screening
The progression of a potential drug candidate from initial discovery to clinical trials is a complex, costly, and time-intensive process. A significant number of promising compounds fail in the later stages due to unfavorable pharmacokinetic properties or unacceptable toxicity. rsc.orgnih.gov To mitigate these late-stage failures, computational methods, often referred to as in silico tools, are increasingly employed in the early phases of drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of new chemical entities. nih.govresearchgate.net This computational screening allows for the early identification and prioritization of compounds with a higher probability of success, thereby streamlining the development pipeline. rsc.orgmdpi.com For the benzimidazole class of compounds, including this compound and its derivatives, various in silico studies have been conducted to evaluate their potential as therapeutic agents. biointerfaceresearch.comnih.gov
Detailed computational analyses of 2-substituted-1H-benzimidazole-4-carboxamide derivatives have been undertaken to establish a quantitative structure-activity relationship (QSAR) and to predict their ADMET properties. biointerfaceresearch.comresearchgate.net These studies are crucial for understanding how structural modifications impact the biological activity and the "drug-like" characteristics of these molecules. biointerfaceresearch.com The evaluation of physicochemical properties and pharmacokinetic parameters is a critical step in the development of any new drug. nih.gov
The drug-likeness of a compound is often initially assessed using rules such as Lipinski's Rule of Five. These guidelines help to predict if a compound possesses properties that would make it a likely orally active drug in humans. For a series of 2-substituted-1H-benzimidazole-4-carboxamide derivatives, in silico analyses have been performed to ensure compliance with these rules. rsc.org
Table 1: Predicted Physicochemical and Drug-Likeness Properties for a Representative 2-Substituted-1H-benzimidazole-4-carboxamide Derivative
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | < 500 g/mol | Compliant |
| LogP (Lipophilicity) | < 5 | Compliant |
| Hydrogen Bond Donors | < 5 | Compliant |
| Hydrogen Bond Acceptors | < 10 | Compliant |
| Molar Refractivity | 40-130 | Compliant |
This table is representative of typical in silico predictions for this class of compounds based on available research.
Further in silico screening delves into the pharmacokinetic aspects of the compounds, predicting how they will be absorbed, distributed, metabolized, and excreted by the body. For instance, parameters like aqueous solubility, human intestinal absorption, and blood-brain barrier penetration are computationally estimated. nih.govmdpi.com Studies on benzimidazole derivatives have shown that many possess good oral absorption values. rsc.org The topological polar surface area (TPSA) is another critical parameter, with values typically under 140 Ų being favorable for good oral bioavailability. researchgate.net
Table 2: Predicted ADME Properties for a Representative 2-Substituted-1H-benzimidazole-4-carboxamide Derivative
| ADME Parameter | Predicted Outcome | Significance |
|---|---|---|
| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Penetration | Low | May be desirable for peripherally acting drugs to avoid central nervous system side effects. |
| Aqueous Solubility | Moderate | Affects absorption and formulation. |
| Cytochrome P450 (CYP2D6) Inhibition | Non-inhibitor | Lower potential for drug-drug interactions. |
This table illustrates common ADME parameters evaluated in silico for benzimidazole derivatives.
Toxicity is a primary cause of drug failure, and in silico toxicity prediction is a vital component of early-stage assessment. researchgate.net Computational tools can predict various toxicity endpoints, such as mutagenicity, carcinogenicity, and organ toxicity. mdpi.com For benzimidazole derivatives, toxicity prediction models are used to estimate parameters like the LD50 value and to classify the compounds into different toxicity classes. nih.gov For example, some benzimidazole derivatives have been classified into toxicity class 4 (predicted LD50: 1000 mg/kg) using predictive models. nih.gov
Table 3: In Silico Toxicity Profile for a Representative 2-Substituted-1H-benzimidazole-4-carboxamide Derivative
| Toxicity Endpoint | Predicted Result | Implication |
|---|---|---|
| AMES Mutagenicity | Negative | Low likelihood of being mutagenic. |
| Carcinogenicity | Negative | Low likelihood of causing cancer. |
| Acute Oral Toxicity (LD50) | Category IV | Considered to be of low acute toxicity. |
| Hepatotoxicity | Low Risk | Reduced potential for liver damage. |
This table provides a summary of typical toxicity endpoints assessed computationally.
Preclinical Pharmacological Investigations of 2 Amino 1h Benzimidazole 4 Carboxamide Derivatives
Anticancer Activities and Proposed Mechanisms of Action
Derivatives of 2-amino-1H-benzimidazole-4-carboxamide exert their anticancer effects through several distinct and sometimes overlapping mechanisms. nih.gov These include the inhibition of critical enzymes involved in DNA repair and cell signaling, direct interaction with DNA, disruption of the cell division cycle, and the modulation of epigenetic processes that control gene expression. nih.govrsc.org
A prominent mechanism of action for several benzimidazole (B57391) carboxamide derivatives is the inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, which are crucial for DNA single-strand break repair. nih.govnih.gov By inhibiting PARP, these compounds can lead to the accumulation of DNA damage, particularly in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations, a concept known as synthetic lethality. nih.gov
Veliparib, a this compound derivative, demonstrates potent inhibition of PARP-1 and PARP-2. nih.gov Another derivative, Rucaparib, is a tricyclic benzimidazole carboxamide that effectively targets PARP-1, -2, and -3. nih.gov Research has also focused on synthesizing novel 1H-benzo[d]imidazole-4-carboxamide derivatives with substitutions at the 2-position. nih.gov Structure-activity relationship studies have yielded potent PARP-1 inhibitors with IC₅₀ values in the low nanomolar range. nih.govcapes.gov.br For instance, compounds 5cj and 5cp, synthesized using Veliparib as a template, showed significant inhibitory potency against both PARP-1 and PARP-2. nih.gov Similarly, compounds 10a and 11e were found to strongly enhance the cytotoxic effects of the alkylating agent temozolomide (B1682018) (TMZ) in preclinical models. nih.govcapes.gov.br
| Compound | Target | IC₅₀ (nmol/L) | Source(s) |
| Veliparib | PARP-1 | 5.2 | nih.gov |
| PARP-2 | 2.9 | nih.gov | |
| Rucaparib | PARP-1 | 0.8 | nih.gov |
| PARP-2 | 0.5 | nih.gov | |
| PARP-3 | 28 | nih.gov | |
| Compound 5cj | PARP-1 | 3.9 | nih.gov |
| PARP-2 | 4.2 | nih.gov | |
| Compound 5cp | PARP-1 | 3.6 | nih.gov |
| PARP-2 | 3.2 | nih.gov |
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth and proliferation, and its dysregulation is common in many cancers. Inhibiting key components of this pathway, such as MEK1 and MEK2, is a validated anticancer strategy. nih.gov
Binimetinib, a this compound derivative, is a highly selective, non-ATP-competitive inhibitor of MEK1/2 with an IC₅₀ of 12 nmol/L. nih.gov Preclinical studies have highlighted its high selectivity, with no significant off-target inhibition observed across a panel of over 220 other kinases. nih.gov
Topoisomerases are enzymes that manage the topology of DNA and are essential for DNA replication and transcription. Inhibiting these enzymes can lead to DNA damage and trigger cell death, making them effective targets for cancer therapy. nih.govnih.gov
Several benzimidazole derivatives have been identified as potent topoisomerase inhibitors. nih.gov For example, MH1, a 2,5-disubstituted benzimidazole, inhibits the conversion of supercoiled DNA to its circular form, suggesting topoisomerase inhibition. nih.gov Another compound, a benzimidazole-acridine derivative known as 8I, functions as a topoisomerase I inhibitor and shows strong cytotoxic effects against leukemia and hepatocellular carcinoma cell lines. nih.gov Furthermore, a series of newly synthesized benzimidazole-triazole derivatives demonstrated significant inhibitory activity against topoisomerase I. nih.govacs.org Among these, compounds 4b and 4h were particularly potent against the A549 lung cancer cell line, with IC₅₀ values of 7.34 μM and 4.56 μM, respectively. nih.govacs.org
| Compound | Target/Cell Line | IC₅₀ | Source(s) |
| Compound 8I | K562 leukaemia cells | 2.68 µmol/L | nih.gov |
| HepG-2 carcinoma cells | 8.11 µmol/L | nih.gov | |
| Compound 4b | A549 lung cancer cells | 7.34 ± 0.21 µM | nih.govacs.org |
| Compound 4h | A549 lung cancer cells | 4.56 ± 0.18 µM | nih.govacs.org |
Some benzimidazole derivatives can exert their anticancer effects by directly interacting with DNA. nih.govresearchgate.net DNA intercalators insert themselves between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to apoptosis. researchgate.netnih.gov
A series of 2-phenylbenzimidazole-4-carboxamides has been developed as "minimal" DNA-intercalating agents. nih.gov These tricyclic compounds possess a lower DNA binding affinity compared to other, similar intercalating agents. nih.gov Despite this, several compounds in this class showed moderate antileukemic activity in vivo and, importantly, a lack of cross-resistance in a cell line resistant to the topoisomerase II inhibitor amsacrine, suggesting a distinct mechanism of action. nih.gov The benzimidazole structure is known to facilitate DNA binding, which can induce apoptosis and disrupt the microtubule network. researchgate.net Alkylating agents, on the other hand, work by covalently attaching an alkyl group to DNA, which damages the DNA and prevents cell proliferation. nih.gov This mechanism is particularly effective in rapidly dividing cancer cells. nih.gov
The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Cancer cells often have a dysregulated cell cycle, and inducing cell cycle arrest is a key strategy in cancer therapy. nih.gov
Derivatives of this compound have been shown to modulate cell cycle progression, often leading to arrest at specific checkpoints. nih.govnih.gov For example, the topoisomerase inhibitor MH1 has been shown to cause cells to arrest in the G2/M phase of the cell cycle, which precedes mitosis. nih.gov This arrest is often a prelude to apoptosis. nih.gov Similarly, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, such as compounds 10 and 13, effectively suppressed the progression of the cell cycle and induced apoptosis in breast, ovarian, and lung cancer cell lines. nih.gov This ability to halt cell division highlights a crucial mechanism of their anticancer activity. researchgate.netnih.gov
Epigenetic modifications are heritable changes that alter gene expression without changing the underlying DNA sequence. researchgate.netrsc.org Dysregulation of these processes is a hallmark of cancer, and targeting epigenetic enzymes has emerged as a promising therapeutic approach. researchgate.netrsc.org Benzimidazole derivatives have gained attention for their ability to interact with and inhibit various epigenetic targets, including histone deacetylases (HDACs), histone methyltransferases, and histone demethylases. researchgate.netrsc.org
Inhibition of HDACs by benzimidazole derivatives is a significant area of research. rsc.org HDACs remove acetyl groups from histones, leading to a more condensed chromatin structure that represses gene transcription. rsc.org By inhibiting HDACs, these compounds can promote a more "open" chromatin state, making the DNA more accessible to DNA-damaging agents and potentially re-activating tumor suppressor genes. rsc.org Additionally, other carboxamide derivatives have been developed as inhibitors of histone lysine (B10760008) demethylases (KDMs), such as KDM3A. nih.gov Inhibition of these enzymes can alter histone methylation patterns, repress oncogenic signaling pathways like Wnt, and curtail cancer cell proliferation. nih.gov
Antimicrobial Activities
Derivatives of the this compound scaffold have been the subject of extensive research, revealing a broad spectrum of antimicrobial properties. These compounds have demonstrated notable efficacy against various pathogens, including bacteria, fungi, protozoa, and mycobacteria, marking them as a "privileged substructure" in medicinal chemistry. nih.govnih.gov The versatility of the benzimidazole ring allows for substitutions at multiple positions, enabling the development of derivatives with enhanced and sometimes specific antimicrobial activities. nih.govnih.gov
A range of this compound derivatives has been synthesized and evaluated for their antibacterial properties. Studies have shown that the antimicrobial activity is highly dependent on the nature and position of substituents on the benzimidazole core. nih.gov
Research into a library of 53 benzimidazole derivatives with substituents at the 1, 2, and 5 positions revealed significant antibacterial activity. nih.gov Notably, several compounds exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) comparable to the standard drug, ciprofloxacin. nih.gov The most effective compounds often featured 5-halo substituents. nih.gov For instance, N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives have shown inhibitory activity against P. aeruginosa and E. coli. benthamscience.com Specifically, compounds 2a, 2c, and 2e were as effective as chloramphenicol (B1208) against an E. coli strain (ATCC 35218) with a MIC of 50 µg/mL. benthamscience.com
The mechanism of action for the antibacterial effects of these derivatives is still under investigation, but their ability to interfere with essential cellular processes in bacteria is a key area of focus. The structural features, such as the presence of a pyridine (B92270) ring or specific halogen substitutions, have been shown to significantly influence their antibacterial potency. nih.govnih.gov
| Compound | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives (2a, 2c, 2e) | E. coli (ATCC 35218) | 50 µg/mL | benthamscience.com |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | P. aeruginosa (ATCC 27853) | 100 µg/mL | benthamscience.com |
| Benzimidazole-indole hybrid (35d) | E. coli | Strong inhibitory effect | nih.gov |
Benzimidazole derivatives have demonstrated significant potential as antifungal agents. nih.govbenthamscience.com A study evaluating N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives found them to have high antifungal activity, in some cases superior to the standard drug ketoconazole, against Candida species including C. albicans, C. krusei, C. glabrata, and C. parapsilosis. benthamscience.com
More recent research has focused on designing novel pyrazole (B372694) carboxamide derivatives that incorporate a benzimidazole moiety to act as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Compounds A7 and B11 from this series showed noteworthy efficacy against Botrytis cinerea, with EC50 values of 0.79 µg/mL and 0.56 µg/mL, respectively, which is comparable to the commercial fungicide boscalid. nih.gov In vivo testing on tomatoes and strawberries confirmed their protective effects against B. cinerea infection. nih.gov
The proposed mode of action for these pyrazole carboxamide derivatives involves the inhibition of the enzyme succinate dehydrogenase (SDH). nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of SDH. nih.gov Scanning electron microscopy of fungal mycelium treated with compound B11 revealed significant morphological changes, including shrinkage and roughening of the hyphal surfaces, further supporting this mechanism. nih.gov Another explored mechanism for related imidazole (B134444) derivatives against Candida species involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cell death. mdpi.com
| Compound Series/Derivative | Fungal Strain | Activity (EC50) | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | Candida spp. | Potent activity (MICs not specified) | Not specified | benthamscience.com |
| A7 (pyrazole carboxamide-benzimidazole hybrid) | Botrytis cinerea | 0.79 µg/mL | Succinate Dehydrogenase (SDH) Inhibition | nih.gov |
| B11 (pyrazole carboxamide-benzimidazole hybrid) | Botrytis cinerea | 0.56 µg/mL | Succinate Dehydrogenase (SDH) Inhibition | nih.gov |
The benzimidazole scaffold is a cornerstone in the development of antiparasitic drugs. researchgate.net Certain derivatives have shown promising antiprotozoal activities. For example, 2-methoxycarbonylamino derivatives are effective against protozoan parasites such as Giardia lamblia and Entamoeba histolytica. nih.gov Their mechanism of action is believed to be the inhibition of tubulin polymerization, a process vital for the parasite's cytoskeleton and cell division. nih.gov
Furthermore, the 2-aminobenzimidazole (B67599) scaffold has been investigated for its leishmanicidal activity against Leishmania infantum. researchgate.net While initial studies faced challenges with in vivo efficacy, these findings have spurred the development of QSAR models to identify key structural features for enhanced leishmanicidal activity. These models highlight the importance of hydrophobicity, aromatic rings, and hydrogen bond donors/acceptors in designing more potent molecules. researchgate.net
Tuberculosis remains a significant global health threat, and benzimidazole derivatives are being explored as a potential source of new anti-tubercular agents. nih.gov A series of novel 2-substituted benzimidazole derivatives demonstrated good antimycobacterial properties against Mycobacterium tuberculosis (Mtb). nih.gov
In a specific study, derivatives were screened against both the drug-sensitive Mtb H37Rv strain and an isoniazid-resistant (INHR) strain. Several compounds displayed potent activity, with MIC values in the sub-micromolar range. nih.gov Compound 5g (ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-ylphenyl-1H-benzo[d]imidazole-5-carboxylate) was the most active, with a MIC of 0.112 µM against the H37Rv strain and 6.12 µM against the INHR strain. nih.gov Structure-activity relationship analysis indicated that electron-withdrawing groups, particularly halogen substitutions at the 4-position of a phenyl ring, significantly improved antimycobacterial activity. nih.gov
| Compound | Mtb Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Compound 5g | H37Rv | 0.112 µM | nih.gov |
| INH-Resistant | 6.12 µM | ||
| Compound 5d | H37Rv | 0.135 µM | nih.gov |
| INH-Resistant | 16.25 µM | ||
| Compound 5b | H37Rv | 0.195 µM | nih.gov |
| INH-Resistant | 24.12 µM |
Antiviral Activities
The antiviral potential of this compound derivatives has been particularly noted against enteroviruses, a group of viruses responsible for a wide range of human diseases. nih.govnih.gov
Several studies have focused on designing and synthesizing benzimidazole derivatives with specific activity against enteroviruses such as Coxsackievirus B3 (CVB3), Coxsackievirus A16 (CVA16), and Enterovirus 71 (EV-A71). nih.govnih.govhep.com.cn
One study reported a series of 2-substituent-1H-benzimidazole-4-carboxamide derivatives with strong activities against enterovirus replication and low cytotoxicity. nih.gov The most promising compound, (l)-2-(pyridin-2-yl)-N-(2-(4-nitrophenyl)pentan-3-yl)-1H-benzimidazole-4-carboxamide (16 ), showed a high antiviral potency against CVA16 with an IC50 of 1.76 µg/mL and a selectivity index of 328. nih.gov Another series of 2-aryl-1H-benzimidazole-4-carboxamide derivatives also demonstrated potent antiviral properties against CVB3, with several compounds identified as having much better selective and inhibitory activity than the reference drug ribavirin. hep.com.cn
More recent work identified a 2-phenyl-benzimidazole derivative, compound 2b , as having interesting activity against EV-A71, protecting cells from the virus-induced cytopathic effect with an EC50 of 3 µM. nih.gov Mechanistic studies suggest that some of these derivatives may act at an early stage of the viral replication cycle. nih.gov For example, compound 2b was shown to reduce viral adsorption and penetration into host cells. nih.gov The mechanism of other benzimidazole derivatives like 2-α-hydroxybenzyl-benzimidazole (HBB) involves the inhibition of the virus-specific RNA-dependent RNA polymerase. frontierspartnerships.org
| Compound | Virus | Activity (IC50/EC50) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 16 | Coxsackievirus A16 (CVA16) | 1.76 µg/mL (IC50) | 328 | nih.gov |
| Compound 2b | Enterovirus 71 (EV-A71) | 3 µM (EC50) | Not specified | nih.gov |
| Compounds 13, 16, 18, 19, 21, 22, 23 | Coxsackievirus B3 (CVB3) | Potent activity (values not specified) | Better than ribavirin | hep.com.cn |
Anti-inflammatory Potential
The benzimidazole scaffold, including derivatives of this compound, is a recognized pharmacophore in the development of novel anti-inflammatory agents. nih.gov These compounds exert their effects by modulating key enzymatic pathways and signaling cascades that are central to the inflammatory response. Their mechanism often involves the inhibition of pro-inflammatory enzymes and the suppression of cytokine production, targeting the molecular drivers of inflammation. nih.govnih.gov
A primary mechanism for the anti-inflammatory activity of many benzimidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins. nih.govnih.gov Concurrently, inhibition of the 5-lipoxygenase (5-LOX) pathway, which produces pro-inflammatory leukotrienes, presents a dual-action approach that may offer a more comprehensive anti-inflammatory effect. nih.gov
Several studies have identified benzimidazole derivatives with potent inhibitory activity against both COX-1 and COX-2. For example, certain 5-[2-(substituted amino)-1H-benzimidazol-1-yl]-4H-pyrazol-3-ol derivatives demonstrated remarkable potency, with IC50 values for COX-2 inhibition in the low nanomolar range. nih.gov Other derivatives, such as a 2-chloro phenyl substituted oxadiazol-benzimidazole compound, also showed significant COX-2 inhibition with an IC50 value of 8.00µM. jmpas.com
Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Benzimidazole Derivatives
This table presents the half-maximal inhibitory concentrations (IC50) for selected benzimidazole derivatives against COX-1 and COX-2 enzymes.
The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling pathway that regulates the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α). imist.magoogle.com The activation of p38 MAPK by various stress stimuli leads to an increased expression of TNF-α, which plays a central role in driving inflammatory diseases. imist.magoogle.com Consequently, inhibitors of p38α MAP kinase are effective at reducing TNF-α production and represent a key therapeutic strategy. google.com
Derivatives of the benzimidazole scaffold have been successfully developed as potent inhibitors of both p38 MAP kinase and subsequent TNF-α release. nih.govimist.ma For example, a series of 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives was assessed for anti-inflammatory activity, with one compound showing potent inhibition of TNF-α production with an IC50 value of 1.87 µM. nih.gov Other research has focused on benzimidazolone derivatives specifically as a class of p38 MAP kinase inhibitors, which in turn effectively block the cellular production of TNF-α. imist.ma
Table 2: Inhibition of TNF-α Production by Benzimidazole Derivatives
This table highlights the inhibitory activity of a selected benzimidazole derivative on the production of Tumor Necrosis Factor-alpha (TNF-α).
Receptor Antagonism/Agonism
Beyond enzymatic inhibition, derivatives of this compound are capable of interacting with specific cell surface and intracellular receptors, acting as either antagonists that block receptor function or agonists that activate it. These interactions can modulate a wide array of physiological responses, from neurotransmission to innate immunity.
The serotonin (B10506) 4 (5-HT4) receptor is widely distributed in the central and peripheral nervous systems and is involved in various functions, including cognitive processes and gastrointestinal motility. acs.org Specific benzimidazole-4-carboxamide derivatives have been designed and synthesized as potent and selective antagonists of the 5-HT4 receptor.
A series of compounds based on an N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide skeleton demonstrated high binding affinities for the 5-HT4 receptor. By varying the substituent on the piperidine (B6355638) nitrogen, researchers were able to achieve binding affinities (Ki) in the low nanomolar and even sub-nanomolar range, indicating a highly potent interaction with the receptor.
Table 3: Binding Affinity of Benzimidazole-4-carboxamide Derivatives for the 5-HT4 Receptor
This table shows the binding affinities (Ki) of selected N-substituted N-[(4-piperidyl)methyl]-6-chlorobenzimidazole-4-carboxamide derivatives.
Toll-Like Receptor 8 (TLR8) is an intracellular receptor expressed in myeloid immune cells that plays a key role in the innate immune system by recognizing single-stranded viral RNA. nih.gov Activation of TLR8 triggers a distinct cytokine profile that favors a T-helper 1 (Th1) polarized immune response, which is crucial for clearing viral and intracellular pathogens. nih.gov
While not carboxamide derivatives, closely related 1-alkyl-1H-benzimidazol-2-amines have been identified as a novel chemotype with pure and specific TLR8 agonistic activity. nih.govnih.gov Comprehensive structure-activity relationship studies led to the identification of 4-methyl-1-pentyl-1H-benzo[d]imidazol-2-amine as a potent and selective TLR8 agonist. nih.govnih.gov This compound was shown to evoke strong pro-inflammatory cytokine and Type II interferon (IFN-γ) responses in human peripheral blood mononuclear cells (PBMCs), consistent with the induction of a Th1-biasing immune response. nih.govnih.gov This activity highlights the potential of the benzimidazole scaffold to serve as a basis for developing agents that can modulate the innate immune system. nih.gov
Table 4: Activity Profile of a Benzimidazole TLR8 Agonist
This table summarizes the observed activity for a lead 1-alkyl-1H-benzimidazol-2-amine derivative.
Compound List
Table 5: Chemical Compounds Mentioned in the Article
Antioxidant Activity and Reactive Oxygen Species (ROS) Scavenging
Derivatives of this compound have been the subject of significant research to explore their potential as antioxidant agents. The antioxidant capacity of these compounds is often attributed to their ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS) and other free radicals. Various in vitro assays are commonly employed to quantify this activity, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. mdpi.comnih.gov
Research has shown that the substitution pattern on the benzimidazole ring system plays a crucial role in the antioxidant potential of these derivatives. For instance, studies on a series of benzimidazole-2-carboxamides revealed that the presence and position of hydroxyl and methoxy (B1213986) groups significantly influence their antioxidant activity. mdpi.com One study identified a trihydroxy substituted benzothiazole-2-carboxamide as a particularly potent antioxidant, demonstrating significantly higher activity than the standard antioxidant butylated hydroxytoluene (BHT) in both DPPH and FRAP assays. mdpi.com This highlights the importance of the benzazole scaffold in designing effective antioxidants.
Furthermore, some benzimidazole derivatives have demonstrated the ability to scavenge ROS within cellular environments. researchgate.net In one study, certain bis(benzimidazol-2-yl) amines were evaluated for their ROS-scavenging activity. researchgate.net The results indicated that the structural characteristics of these compounds, such as their capacity for metal chelation and effective hydrogen atom donation, directly impact their ability to neutralize ROS emitted by cells. researchgate.net Specifically, one of the tested compounds exhibited the highest scavenging capacity for oxygen radicals. researchgate.net
The investigation into imine derivatives of benzimidazoles has also yielded promising results. A series of 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were assessed for their ability to inhibit lipid peroxidation in rat liver microsomes. nih.gov Lipid peroxidation is a key process mediated by free radicals that leads to cellular damage. The findings showed that most of the synthesized compounds exhibited inhibitory activity against lipid peroxidation, with one derivative, bearing a p-bromophenyl substituent, showing a 57% inhibition. nih.gov This suggests that specific substitutions on the arylmethylene moiety can enhance the antioxidant effect.
Table 1: Antioxidant Activity of Selected Benzimidazole Derivatives
| Compound | Assay | Activity/Result | Reference |
|---|---|---|---|
| Trihydroxy substituted benzothiazole-2-carboxamide 29 | DPPH & FRAP | Significantly more potent than BHT | mdpi.com |
| Trimethoxy substituted benzimidazole-2-carboxamide 8 | Antiproliferative Activity | IC50 = 0.6–2.0 µM | mdpi.com |
| 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(p-bromophenylmethylene) acetohydrazide | Lipid Peroxidation Inhibition | 57% inhibition | nih.gov |
| Bis(benzimidazol-2-yl) amine derivative B2 | ROS Scavenging | Highest scavenger capacity among tested compounds | researchgate.net |
Antihyperlipidemic Effects and Related Pathways
Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for cardiovascular diseases. jst.go.jpnih.gov Several studies have investigated the potential of this compound derivatives as antihyperlipidemic agents. The primary model used for in vivo evaluation is often the Triton WR-1339-induced hyperlipidemic rat model. jst.go.jpnih.govx-mol.com Triton WR-1339 is a non-ionic surfactant that induces a significant increase in plasma lipid levels, mimicking a hyperlipidemic state. scielo.br
In one key study, a series of novel benzimidazole propyl carboxamide benzophenone (B1666685) derivatives were synthesized and evaluated for their hypolipidemic activity. jst.go.jpnih.govx-mol.comresearchgate.net The results were promising, showing that the tested compounds caused a statistically significant decrease in plasma levels of total cholesterol (TC), triglycerides (TGs), and low-density lipoprotein (LDL). jst.go.jpnih.gov Furthermore, a significant increase in high-density lipoprotein (HDL) levels, which is known to have a protective role against atherosclerosis, was observed. jst.go.jpnih.gov Among the synthesized compounds, one derivative emerged as the most active. nih.govx-mol.comresearchgate.net
The structural features of these molecules, specifically the carboxamide linker between the benzimidazole ring and a lipophilic moiety like benzophenone, appear to be crucial for their biological activity. jst.go.jpnih.gov The length and nature of the linker, as well as the substituents on the heterocyclic and aromatic rings, influence the antihyperlipidemic efficacy.
The underlying mechanisms for these antihyperlipidemic effects are also being explored. It is suggested that some of these carboxamide derivatives may exert their lipid-lowering effects by modulating the expression of genes involved in lipid metabolism. x-mol.com For instance, some heterocyclic carboxamides have been shown to increase the gene expression of lipoprotein lipase (B570770) in endothelial and adipose tissues of Triton WR-1339 treated rats. x-mol.com Lipoprotein lipase is a key enzyme responsible for the hydrolysis of triglycerides in circulating lipoproteins. Another potential pathway involves the activation of peroxisome proliferator-activated receptors (PPARs), which play a central role in lipid and lipoprotein metabolism. scielo.braaup.edu Fibrates, a class of lipid-lowering drugs, are known to act through this mechanism. scielo.br
Table 2: Antihyperlipidemic Activity of Benzimidazole Propyl Carboxamide Benzophenone Derivatives in Triton WR-1339-Induced Hyperlipidemic Rats
| Compound | Effect on Total Cholesterol (TC) | Effect on Triglycerides (TGs) | Effect on LDL | Effect on HDL | Reference |
|---|---|---|---|---|---|
| Compound 7 | Significant Decrease (6.6% reduction) | Significant Decrease | Significant Decrease | Significant Increase | jst.go.jp |
| Compound 8 | Significant Decrease (57.41% reduction) | Significant Decrease | Significant Decrease | Significant Increase | jst.go.jp |
| Compound 9 | Significant Decrease (87.52% reduction) | Significant Decrease | Significant Decrease | Significant Increase | jst.go.jp |
Medicinal Chemistry and Drug Discovery Implications of 2 Amino 1h Benzimidazole 4 Carboxamide
2-Amino-1H-benzimidazole-4-carboxamide as a Basis for Novel Drug Leads
The benzimidazole (B57391) nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. colab.wsnih.govdoaj.org The this compound structure, in particular, serves as a versatile scaffold for designing potent and selective inhibitors for various enzymes and receptors. nih.govresearchgate.net Its inherent drug-like properties, including stability and the capacity for hydrogen bonding, make it an attractive starting point for drug discovery programs. colab.ws
A prominent example of its application is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. The benzimidazole carboxamide scaffold is the foundation for a highly effective series of PARP-1 inhibitors, valued for its low molecular weight and high intrinsic potency. researchgate.net Novel 1H-benzo[d]imidazole-4-carboxamide derivatives have been designed and synthesized as potent PARP-1 inhibitors, with some compounds demonstrating IC₅₀ values in the nanomolar range. nih.gov These inhibitors have shown the ability to potentiate the effects of chemotherapy agents like temozolomide (B1682018) in cancer cell lines. nih.gov
The versatility of the scaffold is further demonstrated by its use in creating inhibitors for other protein kinases. For instance, derivatives have been developed as potent and specific inhibitors of casein kinase 1 (CK1) isoforms δ and ε. nih.gov The structural features of the this compound core allow for systematic modifications to explore structure-activity relationships (SAR) and optimize target engagement. researchgate.net The ability of the benzimidazole structure to mimic natural purines contributes to its capacity to bind to various biological targets, solidifying its role as a crucial pharmacophore in the search for new anticancer agents and other therapeutics. nih.govnih.gov
High Throughput Screening (HTS) in the Discovery of New Modulators
High Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits"—molecules that interact with a specific biological target. In the context of the this compound scaffold, HTS has been instrumental in uncovering novel modulators for various therapeutic targets. researchgate.net
HTS campaigns often utilize libraries of diverse chemical compounds, and derivatives of the benzimidazole scaffold are frequently included due to their proven biological relevance. nih.govenamine.net For example, a novel hit against multiple trypanosomal parasites, 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide, was initially identified through HTS. researchgate.net Similarly, screening of chemical libraries has led to the discovery of piperidinothiazole carboxylamido-benzimidazoles as potent NFκB inhibitors. nih.gov
These screening efforts are not limited to target-based assays. Phenotypic screening, which assesses the effect of compounds on whole cells or organisms, has also proven effective. enamine.netbiorxiv.org This approach can identify compounds that work through novel mechanisms of action. enamine.net The process involves creating libraries specifically designed for phenotypic screens, which may include annotated potent inhibitors and their biosimilars to maximize the potential for discovering new biological activities. enamine.net The hits from these screens, which may be derivatives of this compound, then become the starting point for more focused medicinal chemistry efforts.
Lead Compound Identification and Optimization Strategies
Once a "hit" compound is identified through screening, it undergoes a rigorous process of lead identification and optimization to improve its potency, selectivity, and pharmacokinetic properties. acs.org This process transforms a promising initial finding into a viable preclinical candidate.
A notable success story involving the this compound scaffold is the development of PARP inhibitors. Through systematic optimization, researchers identified 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (also known as A-620223) as a lead preclinical candidate. researchgate.net This compound exhibited excellent potency against the PARP-1 enzyme (Ki of 8 nM) and in a whole-cell assay (EC₅₀ of 3 nM). researchgate.net The optimization process also focused on ensuring favorable properties such as aqueous solubility and oral bioavailability, which were demonstrated across multiple species. researchgate.net
Scaffold optimization is a critical step where medicinal chemists systematically modify the core structure of a lead compound to enhance its therapeutic profile. This involves a detailed exploration of the Structure-Activity Relationship (SAR), which defines how chemical structure relates to biological activity. researchgate.net
For derivatives of this compound, modifications are typically made at various positions on the benzimidazole ring system and the carboxamide side chain. For instance, in the development of CK1δ/ε inhibitors, it was found that introducing hydrophilic groups on the benzimidazole part of the molecule led to diminished activity. nih.gov Conversely, specific substitutions on a thiazole (B1198619) ring attached to the carboxamide nitrogen resulted in highly potent and selective inhibitors. nih.gov The SAR exploration for a series of trypanosomacides involved key modifications of the benzimidazole scaffold, leading to analogues with improved potency while maintaining low cytotoxicity. researchgate.net
The table below illustrates how different substitutions on the benzimidazole scaffold can impact activity, using PARP-1 inhibitors as an example.
| Compound ID | R-Group at 2-position | PARP-1 IC₅₀ (nM) |
| 10a | 1-methyl-1H-pyrazol-4-yl | 14 |
| 11e | 1-methyl-1H-imidazol-5-yl | 7 |
| A-620223 | 1-propylpiperidin-4-yl | 8 (Ki) |
| Data synthesized from multiple sources for illustrative purposes. researchgate.netnih.gov |
These examples underscore how targeted modifications to the this compound scaffold can fine-tune its interaction with a biological target, leading to compounds with superior potency and a better selectivity profile. nih.govnih.gov
Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the properties of a lead compound. researchgate.netnih.gov It involves substituting a functional group with another group that possesses similar physical or chemical properties, with the goal of enhancing potency, altering bioavailability, reducing toxicity, or improving synthetic accessibility. researchgate.netresearchgate.net This approach is a key component of analog design and lead optimization. researchgate.net
While traditional bioisosteric replacements relied on the intuition of chemists, modern approaches often use computational and data-mining methods to identify suitable replacements. nih.govresearchgate.net For the this compound scaffold, a medicinal chemist might consider replacing the carboxamide group (-CONH₂) itself. For example, a tetrazole ring is a well-known non-classical bioisostere for a carboxylic acid or carboxamide, potentially offering different metabolic stability or binding interactions. researchgate.net
Another strategy is scaffold hopping, where the core benzimidazole framework is replaced with a different heterocyclic system that maintains the key binding interactions of the original molecule. researchgate.netnih.gov This can lead to novel chemical entities with improved drug-like properties or new intellectual property. researchgate.net For instance, a benzoxazolone carboxamide scaffold has been explored as an alternative to benzimidazole derivatives in the development of certain enzyme inhibitors. nih.gov The goal is to retain the essential pharmacophore while exploring new chemical space. rsc.org
The table below shows common bioisosteric replacements relevant to drug design.
| Original Functional Group | Potential Bioisostere(s) | Rationale for Replacement |
| Carboxamide (-CONH₂) | Tetrazole, Hydroxamic Acid, Acylsulfonamide | Modulate pKa, improve metabolic stability, alter hydrogen bonding pattern. |
| Phenyl Ring | Thiophene, Pyridine (B92270), Pyrazole (B372694) | Change polarity, solubility, and metabolic profile; introduce new vector for substitution. |
| Methyl Group (-CH₃) | Chlorine (-Cl), Fluorine (-F) | Classical isosteres that can alter electronics and lipophilicity with minimal size change. researchgate.net |
| This table represents general principles of bioisosteric replacement in medicinal chemistry. researchgate.netresearchgate.net |
Target-Based Drug Design and Phenotypic Screening Approaches
The discovery of drugs based on the this compound scaffold utilizes two complementary strategies: target-based drug design and phenotypic screening. nih.govnih.gov
Target-based drug design begins with a known biological target, such as a specific enzyme or receptor implicated in a disease. nih.gov The goal is to design or discover molecules that modulate the activity of this target. For benzimidazole derivatives, this approach has been highly successful. The development of PARP-1 inhibitors is a prime example, where the compound was specifically designed to fit into the active site of the PARP-1 enzyme. researchgate.netnih.gov Similarly, researchers have designed benzimidazole-triazole hybrids as multi-target inhibitors, simultaneously acting on EGFR, VEGFR-2, and Topoisomerase II, which are all critical targets in cancer progression. nih.gov This approach often relies on structural biology and computational modeling to understand and optimize the interaction between the drug and its target. nih.gov
Phenotypic screening , in contrast, does not presume a specific target. enamine.net Instead, it involves testing compounds in cellular or whole-organism models of a disease to see if they produce a desired change in phenotype (e.g., stopping cancer cell growth). biorxiv.orgnih.gov The advantage of this approach is the potential to discover compounds that work through entirely new mechanisms of action, as the target is not predetermined. enamine.net Once an active compound is identified, subsequent studies are required to deconvolve its mechanism and identify its molecular target(s). nih.gov Phenotypic screens of compound libraries, which often contain benzimidazole derivatives, have been used to identify novel antibiotics and anticancer agents. biorxiv.org
The combination of these two approaches provides a powerful paradigm for drug discovery. A hit from a phenotypic screen can become the starting point for a target-based optimization program once its target is identified. Conversely, a library designed with target-based knowledge can be used in a phenotypic screen to find compounds with unexpected polypharmacology or novel activities. nih.govnih.gov
Emerging Research Avenues and Future Perspectives for 2 Amino 1h Benzimidazole 4 Carboxamide
Supramolecular Chemistry and Self-Assembly of Benzimidazole (B57391) Derivatives
The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Benzimidazole derivatives, including 2-amino-1H-benzimidazole-4-carboxamide, are of significant interest in this area due to their inherent ability to form well-organized, higher-order structures. consensus.appresearchgate.net This capacity stems from the molecule's structural characteristics, which facilitate various non-covalent interactions.
The benzimidazole core, with its fused benzene (B151609) and imidazole (B134444) rings, provides a platform for multiple interaction types. The physicochemical properties of benzimidazole allow for assembly through both hydrophobic interactions, primarily via the benzyl (B1604629) group, and coordination with small molecules, mainly through the imidazole ring. researchgate.net The presence of both hydrogen bond donors (the amine and amide N-H groups) and acceptors (the imidazole nitrogen and the carbonyl oxygen of the amide) makes hydrogen bonding a primary driver of self-assembly. nih.govnsf.govnih.gov These hydrogen bonds can lead to the formation of chains, sheets, and more intricate three-dimensional networks. nih.gov
Furthermore, the aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions, which contribute to the stability and organization of the resulting supramolecular architectures. researchgate.netnih.govrsc.org The combination of hydrogen bonding and π-π stacking can lead to the formation of diverse and complex structures. researchgate.net Researchers are exploring how modifications to the benzimidazole scaffold can influence the type and strength of these interactions, thereby controlling the final supramolecular assembly. consensus.appresearchgate.net The conditions under which the assembly process occurs also play a critical role in determining the final structure and morphology of the resulting macromolecule. researchgate.net The ability to fine-tune these interactions opens up possibilities for creating novel materials with tailored properties for applications in sensing, photoluminescence, and the fabrication of new nanostructures. consensus.appresearchgate.net
Key Non-Covalent Interactions in Benzimidazole Self-Assembly
| Interaction Type | Description | Key Structural Features Involved | Potential Supramolecular Structures |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Amine (N-H), Amide (N-H), Imidazole (N), Carbonyl (C=O) | Chains, sheets, 3D networks |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene and imidazole rings | Stacked columns, layered structures |
| Metal Coordination | Interaction between a metal ion and the imidazole ring. researchgate.net | Imidazole ring nitrogens | Coordination polymers, metal-organic frameworks researchgate.net |
Applications in Chemical Biology Probes and Reporter Molecules
The unique photophysical properties of benzimidazole derivatives make them highly suitable for the development of fluorescent probes and reporter molecules for applications in chemical biology. researchgate.net These tools are instrumental for visualizing and quantifying biological processes and analytes in real-time. Benzimidazoles are valued for their strong fluorescence, tunable photophysical characteristics, and their capacity to form stable complexes with a variety of analytes. researchgate.netuwa.edu.au
Fluorescent probes based on the benzimidazole scaffold have been developed for the detection of a wide range of targets, including metal ions, anions, and biologically relevant small molecules. researchgate.netmdpi.com The design of these probes often involves linking the benzimidazole fluorophore to a specific recognition unit. nih.gov The interaction of the probe with its target analyte can lead to a change in the fluorescence signal, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. mdpi.comnih.gov For instance, some benzimidazole-based probes exhibit fluorescence quenching upon binding to Co²⁺ due to a photoinduced electron transfer (PET) mechanism. mdpi.com
The versatility of the benzimidazole structure allows for modifications to optimize properties like water solubility and to shift the fluorescence emission into the near-infrared (NIR) range, which is advantageous for in vivo imaging due to deeper tissue penetration and reduced background fluorescence. researchgate.net Moreover, the development of reaction-based probes enables the real-time monitoring of dynamic changes in the concentrations of specific chemical species within biological systems. researchgate.net While many benzimidazole derivatives fluoresce in the UV region, which can be limiting for live-cell imaging, the incorporation of other aromatic moieties, such as anthracene, can shift the fluorescence to the visible spectrum. nih.gov
Examples of Benzimidazole-Based Fluorescent Probes
| Probe Type | Target Analyte | Sensing Mechanism | Potential Application |
|---|---|---|---|
| Turn-off probe | Cobalt (II) ions (Co²⁺) mdpi.com | Fluorescence quenching via photoinduced electron transfer (PET) mdpi.com | Detection of heavy metal contamination mdpi.com |
| Turn-on probe | Cysteine nih.gov | Restriction of intramolecular charge transfer (ICT) upon Michael addition nih.gov | Monitoring biothiol levels in cells nih.gov |
| Ratiometric probe | pH changes researchgate.net | Changes in protonation state affecting fluorescence emission | Measuring intracellular pH |
Exploration of Natural Product Sources for Benzimidazole Analogues
While the benzimidazole core is a prominent feature in many synthetic pharmaceuticals, it is relatively rare in naturally occurring compounds. ugto.mx However, the exploration of natural sources, particularly from marine environments, has yielded some interesting benzimidazole-containing alkaloids. ugto.mx Marine sponges of the genera Leucetta and Clathrina, for example, have been found to produce such compounds. ugto.mx
The discovery of these natural benzimidazoles is significant as they often possess unique and potent biological activities. ugto.mx For instance, certain marine-derived benzimidazole alkaloids have shown potential therapeutic properties. ugto.mx The structural complexity of these natural products often presents a synthetic challenge, which in turn can inspire the development of new synthetic methodologies. ugto.mx
A notable example of a naturally occurring molecule containing a benzimidazole-like structure is Vitamin B12. ugto.mxresearchgate.net In this essential vitamin, a dimethylbenzimidazole unit acts as a ligand to the central cobalt atom. researchgate.net The study of these natural analogues can provide valuable insights for the design of new benzimidazole-based drugs, leveraging the structural motifs that nature has optimized for biological function. The search for new natural products continues to be a promising avenue for discovering novel chemical scaffolds with therapeutic potential. nih.govnih.gov
Advanced Rational Drug Design Methodologies for Next-Generation Compounds
The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govnih.gov This versatility has made it a cornerstone in the development of numerous approved drugs. nih.gov Advanced rational drug design methodologies are now being employed to create next-generation benzimidazole-based compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govresearchgate.netmdpi.com
Structure-activity relationship (SAR) studies are fundamental to this process. nih.govresearchgate.netrsc.orgnih.gov These studies systematically investigate how modifications to different positions of the benzimidazole ring affect its biological activity. nih.govnih.gov For example, substitutions at the N1, C2, C5, and C6 positions have been shown to significantly influence the anti-inflammatory activity of benzimidazole derivatives. nih.gov
Computational techniques such as molecular docking and molecular dynamics simulations are increasingly used to guide drug design. mdpi.comacs.orgresearchgate.netnih.govresearchgate.net Molecular docking predicts how a molecule binds to the active site of a target protein, providing insights into the key interactions that drive its activity. mdpi.comacs.orgnih.gov This information can then be used to design new derivatives with enhanced binding affinity and specificity. nih.gov For instance, computational studies have been used to repurpose existing benzimidazole-based anthelmintic drugs as potential anticancer agents by investigating their binding to targets like tubulin. uwa.edu.auresearchgate.netnih.gov These in silico approaches, combined with experimental validation, accelerate the drug discovery process and enable the more efficient development of novel therapeutic agents. researchgate.netnih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Amino-1H-benzimidazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of substituted o-phenylenediamines with carbonyl sources. For example, cyclization under CO₂ and H₂ at elevated temperatures (150–200°C) yields benzimidazole derivatives, as demonstrated in analogous syntheses of related compounds . Optimization can include varying catalysts (e.g., Pd/C), solvent systems (polar aprotic solvents like DMF), and reaction time to improve yield. Purity validation via HPLC (≥98%) and melting point analysis (>300°C, if applicable) is critical .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 254 nm), comparing retention times against certified reference standards. Purity thresholds >98% are typical for research-grade material .
- Structural Confirmation : Combine FT-IR (amide I band ~1650 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of benzimidazole ring formation during synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to predict regioselectivity. For example, electron-donating groups (e.g., -NH₂) at the 4-position stabilize intermediates via resonance, favoring carboxamide formation. Kinetic studies under varying temperatures and pressures further elucidate rate-determining steps .
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in structural assignments?
- Methodological Answer : Grow crystals via slow evaporation in DMSO/water mixtures. SC-XRD analysis (e.g., Cu-Kα radiation, λ = 1.5418 Å) provides bond lengths/angles (e.g., C-N = 1.34 Å, C-C = 1.39 Å) and confirms hydrogen bonding networks. Compare with published structures (e.g., 1-Benzyl-2-phenyl-1H-benzimidazole, CCDC 738765) to validate geometry .
Q. How should researchers address contradictions in spectroscopic data between synthetic batches?
- Methodological Answer :
- Step 1 : Replicate synthesis under identical conditions to rule out procedural variability.
- Step 2 : Use 2D NMR (COSY, HSQC) to differentiate diastereomers or tautomeric forms.
- Step 3 : Cross-validate with alternative techniques (e.g., X-ray powder diffraction for crystallinity vs. amorphous impurities) .
Q. What strategies are effective for studying in vitro biological interactions of this compound?
- Methodological Answer :
- Binding Assays : Use fluorescence quenching or surface plasmon resonance (SPR) to measure affinity for target proteins (e.g., kinases). Include controls with structurally similar carboxamides to assess specificity .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS over 0–60 minutes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
